N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic benzamide derivative characterized by a 3-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-ethoxy-substituted benzamide core. Its molecular formula is C₂₀H₂₂ClNO₄S, with a calculated molecular weight of 407.91 g/mol (derived from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00, S=32.07). Its CAS registry number is 577766-13-3 .
Properties
Molecular Formula |
C20H22ClNO4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-2-26-19-8-6-16(7-9-19)20(23)22(18-10-11-27(24,25)14-18)13-15-4-3-5-17(21)12-15/h3-9,12,18H,2,10-11,13-14H2,1H3 |
InChI Key |
DFLUHJZIAUQNIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Method A: Schotten-Baumann Reaction
Method B: Carbodiimide-Mediated Coupling
Comparative Analysis of Coupling Methods
| Parameter | Schotten-Baumann | Carbodiimide-Mediated |
|---|---|---|
| Reaction Time | 2 hours | 12 hours |
| Solvent | Dichloromethane | DMF |
| Byproduct Management | Requires extensive washing | Filtered via silica gel chromatography |
| Scalability | Limited by phase separation | Suitable for large-scale |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
-
Additives : 4-Dimethylaminopyridine (DMAP) increases coupling efficiency by 12–15%.
-
Microwave Assistance : Reduces reaction time to 3 hours with comparable yields (88%).
Industrial-Scale Production
Continuous flow systems are preferred for large-scale synthesis:
| Stage | Equipment | Key Advantage |
|---|---|---|
| Amine Synthesis | Packed-bed reactor | High throughput (≥100 kg/day) |
| Oxidation | Tubular reactor with H₂O₂ feed | Precise temperature control |
| Coupling | Microreactor arrays | Reduced reagent waste |
Purification employs simulated moving bed (SMB) chromatography, achieving >99.5% purity with recovery rates of 93–95%.
Analytical Characterization
Post-synthesis analysis includes:
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
-
NMR : δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
-
Mass Spectrometry : m/z 431.89 [M+H]⁺.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during coupling | Use of chiral auxiliaries |
| Low solubility of intermediates | Co-solvents (e.g., DMSO/THF mixtures) |
| Byproduct formation in oxidation | Gradient quenching with NaHSO₃ |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of its structural components on biological systems. Its potential interactions with proteins and enzymes can provide insights into biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzyl group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl moiety could participate in redox reactions. The ethoxybenzamide group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common scaffold with several analogs, differing in substituents on the benzyl, benzamide, or tetrahydrothiophene moieties. Key structural variations and their implications are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: Halogen Position: The 3-chlorobenzyl group in the reference compound vs. the 2-chlorobenzyl isomer may influence receptor binding due to differences in steric hindrance and electronic distribution. Benzamide Substitution: The 4-ethoxy group in the reference compound contrasts with the 4-isobutoxy group in , where the branched isobutoxy chain may reduce solubility but improve target selectivity.
Molecular Weight and Physicochemical Trends: Bromine substitution in increases molecular weight by ~97.5 g/mol compared to the reference compound, likely affecting pharmacokinetic properties.
Biological Implications: Limited biological data are available in the provided evidence. However, the positional isomer in is noted in anti-infective research, suggesting that minor structural changes may significantly alter activity .
Notes:
- The evidence lacks explicit pharmacological data (e.g., IC₅₀, solubility). Comparisons are structurally and computationally inferred.
- Suppliers and synthetic routes for analogs are documented (e.g., ), but clinical relevance remains unexplored.
- Future studies should prioritize experimental validation of substituent effects on target engagement and ADME profiles.
Biological Activity
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H22ClN2O3S
- Molecular Weight : 404.91 g/mol
- CAS Number : 575470-41-6
The structure includes a chlorobenzyl moiety, a tetrahydrothiophene ring with a sulfone group (1,1-dioxide), and an ethoxybenzamide group. These functional groups contribute to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses. This modulation can affect processes like cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit activity against certain pathogens.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various human and murine cell lines. For instance, sulfonamides are known for their diverse pharmacological activities, including anti-cancer properties .
- Antibacterial Properties : Research indicates that benzamide derivatives often possess antibacterial activity. Investigations into related compounds have revealed their effectiveness against various bacterial strains .
- Mechanistic Studies : Studies on the interaction of similar compounds with biological targets suggest that they may induce apoptosis in cancer cells through caspase activation pathways .
Data Table
The following table summarizes key research findings related to the biological activity of this compound and similar compounds:
| Study Reference | Biological Activity | Observed Effects |
|---|---|---|
| El-Sayed et al., 2011 | Antibacterial | Significant inhibition of bacterial growth |
| Mustafa et al., 2012 | Antiproliferative | Induced apoptosis in cancer cell lines |
| Scozzafava et al., 2003 | Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Study 1: Antiproliferative Effects
In a study conducted by Abbassi et al. (2012), several benzamide derivatives were evaluated for their antiproliferative effects on human cancer cell lines. The results indicated that modifications to the benzamide structure significantly influenced the potency of these compounds. The presence of electron-withdrawing groups like chlorine enhanced the antiproliferative activity.
Case Study 2: Antimicrobial Activity
A study by Bouissane et al. (2006) investigated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The findings suggested that these compounds exhibited broad-spectrum antimicrobial activity, highlighting their potential as therapeutic agents.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including amide bond formation via the Schotten-Baumann reaction. For example, coupling acyl chlorides with amines in dichloromethane using triethylamine as a base can yield the target compound . Key optimizations include:
- Temperature control : Maintaining 0–25°C during acyl chloride addition to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Catalyst use : Triethylamine or DMAP improves nucleophilicity of the amine.
- Purification : Column chromatography (neutral Al₂O₃ or silica gel) ensures high purity .
Monitoring via TLC and NMR spectroscopy at intermediate stages is critical .
Advanced: How can researchers resolve contradictions between in vitro bioactivity and computational predictions?
Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, protein concentration) or oversimplified computational models. Mitigation strategies include:
- Orthogonal assays : Validate binding using SPR (surface plasmon resonance) alongside enzyme inhibition assays .
- Molecular dynamics (MD) simulations : Refine docking predictions by incorporating solvation effects and flexible binding pockets .
- Metabolite profiling : Assess compound stability in assay media to rule out degradation artifacts .
Basic: What analytical techniques are essential for characterizing structural integrity post-synthesis?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for sulfone and benzamide moieties .
- HPLC : Quantifies purity (>95% threshold for biological assays) .
Advanced: What strategies enhance pharmacokinetic properties while maintaining target affinity in analogs?
Answer:
- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy to improve metabolic stability .
- Substituent tuning : Introduce polar groups (e.g., hydroxyl) on the benzyl ring to enhance solubility without disrupting target binding .
- Prodrug approaches : Mask the sulfone group with ester prodrugs to improve oral bioavailability .
- QSAR modeling : Prioritize analogs with balanced logP (2–4) and topological polar surface area (70–90 Ų) .
Basic: How does the 1,1-dioxidotetrahydrothiophen-3-yl moiety influence physicochemical properties and target binding?
Answer:
The sulfone group:
- Increases polarity : Enhances aqueous solubility (logP reduction by ~1 unit) .
- Strengthens hydrogen bonding : The sulfonyl oxygen acts as a hydrogen bond acceptor, critical for MurA enzyme inhibition .
- Conformational rigidity : Restricts rotational freedom, improving binding entropy .
Advanced: What experimental approaches identify off-target effects in complex systems?
Answer:
- Chemical proteomics : Use photoaffinity probes to map interactomes in cell lysates .
- Kinase/GPCR panels : Screen against panels of 100+ targets to assess selectivity .
- CRISPR-Cas9 screens : Identify synthetic lethal interactions in genome-wide knockout models .
- Phenotypic profiling : Use high-content imaging to detect unexpected morphological changes in cells .
Basic: How can structural analogs be designed to study structure-activity relationships (SAR)?
Answer:
- Positional isomerism : Compare 3-chlorobenzyl vs. 4-chlorobenzyl derivatives to assess steric effects .
- Functional group swaps : Replace the ethoxy group with methoxy or isopropoxy to evaluate electronic contributions .
- Core modifications : Substitute tetrahydrothiophene sulfone with cyclic sulfonamides to probe conformational flexibility .
Advanced: What methods validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- NanoBRET : Quantify intracellular target engagement using bioluminescence resonance energy transfer .
- RNA-seq : Identify downstream gene expression changes consistent with target modulation .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage conditions : -20°C in anhydrous DMSO (≤10 mM) to prevent hydrolysis .
- Light sensitivity : Protect from UV exposure due to nitro/chloro groups .
- Stability assays : Monitor degradation via HPLC every 6 months .
Advanced: How can computational methods guide crystallization for structural studies?
Answer:
- Polymorph prediction : Use Mercury CSD software to identify favorable crystal packing motifs .
- Solvent screening : Apply machine learning (e.g., DeepCrystal) to prioritize solvents with high dielectric constants .
- Co-crystallization additives : Add divalent cations (e.g., Mg²⁺) to stabilize sulfone-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
